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molecular formula C6H9BrN2O B8537676 4-Bromo-2-ethyl-5-(hydroxymethyl)imidazole CAS No. 279252-83-4

4-Bromo-2-ethyl-5-(hydroxymethyl)imidazole

Cat. No. B8537676
M. Wt: 205.05 g/mol
InChI Key: FFUUYBMKWBNWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07060721B1

Procedure details

4-Bromo-2-ethylimidazole (24.4 g) was dissolved in ethanol (244 ml), and 1N aqueous sodium hydroxide solution (105 ml) and 37% formalin (15.6 ml) were added. The mixture was stirred at room temperature for 15 hr. The reaction mixture was neutralized under ice-cooling and concentrated to dryness under reduced pressure. The residue was extracted with chloroform-methanol (4/1) and insoluble matter was filtered off. The residue was concentrated to dryness under reduced pressure. The residue was purified by silica gel column chromatography (chloroform/methanol=49:1–19:1) to give 4-bromo-2-ethyl-5-(hydroxymethyl)imidazole (18.9 g) as a yellow powder.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
244 mL
Type
solvent
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step Two
Quantity
15.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([CH2:7][CH3:8])[NH:5][CH:6]=1.[OH-:9].[Na+].[CH2:11]=O>C(O)C>[Br:1][C:2]1[N:3]=[C:4]([CH2:7][CH3:8])[NH:5][C:6]=1[CH2:11][OH:9] |f:1.2|

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
BrC=1N=C(NC1)CC
Name
Quantity
244 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
105 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15.6 mL
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with chloroform-methanol (4/1) and insoluble matter
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The residue was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform/methanol=49:1–19:1)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC=1N=C(NC1CO)CC
Measurements
Type Value Analysis
AMOUNT: MASS 18.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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